Menaquinol-7

Description

Definition and Context within Menaquinones (Vitamin K2)

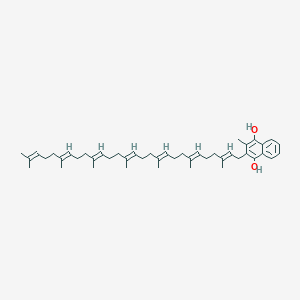

Menaquinol-7 (MK-7) is a fat-soluble vitamin belonging to the menaquinone (MK) family, which collectively constitutes Vitamin K2. wikipedia.orgnih.govwikipedia.orgnih.govanalytice.comresearchgate.nettandfonline.comfrontiersin.orgresearchgate.net The Vitamin K family is characterized by a core 2-methyl-1,4-naphthoquinone ring structure, distinguished by varying lengths and degrees of saturation in their isoprenoid side chains. wikipedia.orgwikipedia.orgnih.gov MK-7 specifically features a side chain composed of seven isoprenoid units. nih.govresearchgate.net

Vitamin K2, or menaquinones, are primarily of microbial origin, synthesized by various bacterial species and found in animal-based and fermented foods. wikipedia.orgnih.govanalytice.comnih.govmedicalnewstoday.com In contrast, Vitamin K1 (phylloquinone) is predominantly derived from plants, notably green leafy vegetables. wikipedia.orgwikipedia.orgnih.gov While both forms are essential for physiological processes, MK-7 is recognized for its superior bioavailability and significantly longer half-life in the circulatory system compared to Vitamin K1 and other menaquinones like MK-4. tandfonline.comresearchgate.netnih.govfrontiersin.orgrupahealth.comhogrefe.comcambridge.org This extended presence in the body allows MK-7 to reach and exert its effects on extrahepatic tissues, such as bone and vascular smooth muscle. rupahealth.com The biological activity of MK-7 is primarily attributed to its all-trans isomer, with cis isomers exhibiting considerably reduced efficacy. researchgate.netmdpi.commdpi.com

Overview of this compound Research Significance in Biological Systems

The primary mechanism through which Vitamin K, including MK-7, exerts its biological effects is by acting as an essential cofactor for the enzyme gamma-glutamyl carboxylase. wikipedia.orgnih.govoregonstate.edu This enzymatic activity is critical for the post-translational modification, specifically the carboxylation, of Vitamin K-dependent proteins (VKDPs). wikipedia.orgnih.govoregonstate.edu Carboxylation enables these proteins to bind calcium ions, a process vital for several physiological functions.

Bone Metabolism: MK-7 plays a pivotal role in bone health by activating osteocalcin (B1147995) (OC), a key VKDP synthesized by osteoblasts. nih.govtandfonline.comnih.govhogrefe.comoregonstate.eduisciii.esmdpi.commdpi.comoatext.comfrontiersin.org Activated osteocalcin facilitates the binding of calcium to the bone matrix, thereby promoting bone mineralization and strength. mdpi.commdpi.com Research indicates that MK-7 stimulates osteoblast differentiation and activity while simultaneously suppressing osteoclast-mediated bone resorption. isciii.esmdpi.commdpi.comoatext.com Studies have demonstrated that MK-7 supplementation can enhance bone mineral content and density, and observational data suggests an inverse correlation between high MK-7 intake and fracture frequency. hogrefe.commdpi.com

Cardiovascular Health: In the vascular system, MK-7 is crucial for the carboxylation of Matrix Gla Protein (MGP), a potent endogenous inhibitor of vascular calcification. nih.govanalytice.comtandfonline.comfrontiersin.orgnih.govoregonstate.edumdpi.comnih.govmenaq7.commedchemexpress.comoatext.comoup.com By activating MGP, MK-7 helps prevent the deposition of calcium in arterial walls, thereby mitigating arterial stiffness and improving vascular elasticity. mdpi.comnih.govmenaq7.comoatext.comoup.com Clinical studies have shown that MK-7 supplementation can attenuate age-related increases in arterial stiffness and improve vascular properties, particularly in post-menopausal women. mdpi.comnih.govmenaq7.comoatext.comoup.com Furthermore, research suggests MK-7 may contribute to reducing the risk of coronary heart disease and slowing the progression of coronary artery calcification. menaq7.combalchem.comnutritioninsight.com

Emerging Research Areas: Beyond its well-established roles in bone and cardiovascular health, MK-7 is being investigated for its potential benefits in other physiological systems. Emerging research suggests roles in energy homeostasis, ameliorating peripheral neuropathy, reducing muscle cramps, supporting mitochondrial respiration, modulating inflammation, and potentially impacting conditions such as Alzheimer's disease, diabetes, and cognitive decline. tandfonline.comfrontiersin.orgnih.govresearchgate.netnutraceuticalbusinessreview.comnih.gov

Scope and Academic Research Trajectories

The current academic landscape for this compound is characterized by extensive research into its biochemical mechanisms and physiological effects, particularly concerning its impact on bone mineralization and vascular health. nih.govtandfonline.comfrontiersin.orgnih.govhogrefe.comoregonstate.eduisciii.esmdpi.commdpi.comoatext.comfrontiersin.orgmdpi.comnih.govmenaq7.comoatext.comoup.com Studies frequently utilize biomarkers such as desphospho-uncarboxylated MGP (dp-ucMGP) and undercarboxylated osteocalcin (ucOC) to assess vitamin K status and the efficacy of MK-7 interventions. nih.govmdpi.commdpi.comoatext.com

Research trajectories are expanding to explore MK-7's influence on brain health, metabolic regulation, and inflammatory pathways. tandfonline.comfrontiersin.orgnih.govresearchgate.netnutraceuticalbusinessreview.comnih.gov Significant scientific effort is also directed towards optimizing MK-7 production through microbial fermentation, focusing on strain development, fermentation conditions, and the exploration of novel delivery systems to enhance yield and bioavailability. researchgate.netfrontiersin.orgmdpi.comuniwelllabs.com Future research is anticipated to further elucidate optimal dosing strategies, investigate MK-7's effects in diverse populations, and explore its synergistic potential in combination with other nutrients like Vitamin D. mdpi.commdpi.comnih.gov Understanding the role of different MK-7 isomers and establishing standardized analytical methods are also key areas of ongoing investigation. researchgate.netmdpi.commdpi.com

Research Findings on Vascular Health

Studies investigating the impact of this compound supplementation on vascular health have provided quantitative insights into its effects on arterial stiffness and related parameters.

| Parameter/Group | Intervention | Baseline/Change | p-value | Reference |

| Vascular Stiffness (Post-menopausal women) | MK-7 | +9.4% ± 67.1 | 0.035 | mdpi.com |

| Placebo | +49.1% ± 77.4 | |||

| Blood Pressure (Brachialis) in High Stiffness | MK-7 | -3.0% ± 9.0 | 0.007 | mdpi.com |

| Placebo | (Not specified, but implied increase or no change) | |||

| Distensibility Coefficient in High Stiffness | MK-7 | +13.3% ± 32.3 | 0.040 | mdpi.com |

| Placebo | (Not specified, but implied decrease or no change) |

Note: Data represents changes from baseline as reported in the cited study.

Structure

2D Structure

Properties

Molecular Formula |

C46H66O2 |

|---|---|

Molecular Weight |

651 g/mol |

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-diol |

InChI |

InChI=1S/C46H66O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32,47-48H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+ |

InChI Key |

VFGNPJRRTKMYKN-LJWNYQGCSA-N |

SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of Menaquinol 7

Microbial Biosynthesis Pathways

The biosynthesis of menaquinol-7 is a complex process involving the convergence of several metabolic pathways to synthesize its two main components: a naphthoquinone ring and a seven-unit isoprenoid side chain. frontiersin.orgnih.gov

Classical Menaquinone Pathway

The classical, or canonical, menaquinone (MK) pathway is the most well-studied route for the biosynthesis of menaquinones, including this compound. frontiersin.orgresearchgate.net This pathway initiates from the precursor chorismate, which is derived from the shikimate pathway. nih.gov A series of enzymatic reactions, catalyzed by enzymes encoded by the men gene cluster (MenA-G), converts chorismate into 1,4-dihydroxy-2-naphthoate (DHNA), the naphthoquinone ring precursor. nih.govsemanticscholar.orgmdpi.com

The isoprenoid side chain is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. jmb.or.kr This side chain is then attached to DHNA by the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA), forming demethylmenaquinone (B1232588) (DMK). jmb.or.krresearchgate.net The final step involves the methylation of DMK by a methyltransferase (MenG) to yield menaquinone-7 (B21479) (MK-7). nih.govresearchgate.net In its reduced, active form, it is known as this compound.

| Enzyme | Gene | Function in Classical Pathway |

| Isochorismate synthase | menF | Converts chorismate to isochorismate |

| O-succinylbenzoate synthase | menC | Converts isochorismate to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate |

| O-succinylbenzoate-CoA synthase | menE | Converts o-succinylbenzoate to o-succinylbenzoyl-CoA |

| Naphthoate synthase | menB | Converts o-succinylbenzoyl-CoA to 1,4-dihydroxy-2-naphthoate |

| 1,4-dihydroxy-2-naphthoate octaprenyltransferase | menA | Attaches the isoprenoid side chain to DHNA |

| Menaquinone-specific isochorismate synthase | menD | Involved in the conversion of isochorismate |

| Demethylmenaquinone methyltransferase | menG | Methylates demethylmenaquinone to form menaquinone |

Table 1. Key enzymes and their functions in the classical menaquinone biosynthesis pathway.

Futalosine (B117586) Pathway (e.g., in Streptomyces)

An alternative route for menaquinone biosynthesis, known as the futalosine pathway, has been discovered in certain bacteria, including Streptomyces and Chlamydia trachomatis. frontiersin.orgnih.govresearchgate.net This pathway also begins with chorismate but proceeds through a different set of intermediates and enzymes, encoded by the mqn gene cluster. nih.gov

In this pathway, chorismate is converted to 1,4-dihydroxy-6-naphthoic acid. nih.govnih.gov The subsequent steps leading to the final menaquinone structure are still being fully elucidated but are believed to involve prenylation and methylation reactions analogous to the classical pathway. nih.gov The identification of menaquinone-7 (MK-7) in C. trachomatis confirms the functionality of this pathway in producing this specific menaquinone isoform. nih.gov

| Enzyme | Gene | Function in Futalosine Pathway |

| Chorismate dehydratase | mqnA | Catalyzes the conversion of chorismate |

| Aminofutalosine synthase | mqnE | Involved in a radical rearrangement |

| Dehypoxanthine futalosine synthase | mqnC | Involved in the formation of dehypoxanthine futalosine |

| 5,8-dihydroxy-2-naphthoate synthase | mqnD | Catalyzes the formation of 5,8-dihydroxy-2-naphthoic acid |

Table 2. Key enzymes and their functions in the futalosine pathway. nsf.gov

Precursor Metabolic Pathways

The efficient synthesis of this compound is heavily dependent on the supply of precursors from central carbon metabolism. Several key pathways are responsible for providing the necessary building blocks. frontiersin.orgnih.govresearchgate.net

The Embden-Meyerhof Pathway, or glycolysis, is a fundamental metabolic pathway that breaks down glucose into pyruvate (B1213749). frontiersin.orgnih.gov This process generates ATP and NADH, providing energy for cellular processes, and also supplies key precursors for this compound biosynthesis. Pyruvate is a direct precursor for the isoprenoid side chain via the MEP pathway. jmb.or.kr Enhancing the flux through the EMP has been shown to increase the availability of pyruvate and subsequently boost this compound production. frontiersin.orgnih.gov

Glycerol (B35011) is another important carbon source that can be channeled into this compound synthesis. frontiersin.orgnih.gov The glycerol metabolism pathway converts glycerol into dihydroxyacetone phosphate (DHAP), which then enters the EMP. nih.govresearchgate.net Overexpression of key enzymes in glycerol metabolism, such as glycerol kinase (glpK) and glycerol-3-phosphate dehydrogenase (glpD), can enhance the conversion of glycerol and increase the supply of precursors for both the naphthoquinone ring and the isoprenoid side chain. nih.gov Studies have demonstrated that optimizing glycerol metabolism can lead to a significant increase in this compound yield. frontiersin.orgnih.govnih.govresearchgate.net

| Precursor Pathway | Key Precursors Provided | Contribution to this compound Synthesis |

| Embden-Meyerhof Pathway (EMP) | Pyruvate, Acetyl-CoA | Building blocks for the isoprenoid side chain. |

| Glycerol Metabolism Pathway | Dihydroxyacetone phosphate (DHAP) | Feeds into the EMP to provide precursors for both the ring and side chain. |

| Pentose (B10789219) Phosphate Pathway (HMP) | Erythrose-4-phosphate (E4P), NADPH | Precursor for the shikimate pathway and the naphthoquinone ring. |

Table 3. Contribution of precursor metabolic pathways to this compound biosynthesis.

Shikimate (SA) Pathway

The shikimate pathway is central to the biosynthesis of the naphthoquinone ring of this compound. frontiersin.orgmdpi.com It begins with the precursors phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through a series of enzymatic reactions to produce chorismate. frontiersin.orgasm.org Chorismate is a critical branch point, leading to the synthesis of various aromatic compounds, including the menaquinone nucleus. asm.org In the context of MK-7 synthesis, chorismate is converted to isochorismate, which then enters the menaquinone-specific pathway. mdpi.comasm.org While essential, studies have shown that overexpression of certain genes in the shikimate pathway, such as aroA, aroD, and aroE, can negatively impact MK-7 production in Bacillus subtilis. mdpi.com

Methylerythritol Phosphate (MEP) Pathway

The methylerythritol phosphate (MEP) pathway is the primary route for the synthesis of the isoprenoid side chain of this compound in many bacteria, including Bacillus subtilis. frontiersin.orgnih.gov This pathway utilizes glyceraldehyde-3-phosphate (G3P) and pyruvate as starting materials to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of isoprenoids. jmb.or.krnih.gov The MEP pathway involves a series of enzymes, including 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), which are considered to catalyze rate-limiting steps. frontiersin.orgjmb.or.kr Enhancing the metabolic flux through the MEP pathway is a common strategy to increase MK-7 yields. mdpi.comfrontiersin.org

Mevalonate (B85504) (MVA) Pathway

While the MEP pathway is predominant in many bacteria, some microorganisms utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis. frontiersin.org In some engineered strains of Escherichia coli, a heterologous MVA pathway has been introduced to enhance the production of MK-7 precursors. nih.govfrontiersin.org This pathway starts with acetyl-CoA and proceeds through mevalonate to produce IPP and DMAPP. tandfonline.com Optimizing the expression of enzymes in the MVA pathway has been shown to significantly increase MK-7 titers in engineered E. coli. nih.gov

Key Enzymes and Rate-Limiting Steps

Several enzymes play crucial roles and are often identified as rate-limiting steps in the biosynthesis of this compound. Targeting these enzymes for overexpression or modification is a key strategy in metabolic engineering.

MenA : This enzyme, a 1,4-dihydroxy-2-naphthoate octaprenyltransferase, is a critical rate-limiting enzyme that catalyzes the attachment of the heptaprenyl side chain to the naphthoquinone ring. frontiersin.orgmdpi.com Overexpression of the menA gene has been shown to significantly increase MK-7 production in Bacillus subtilis. mdpi.comfrontiersin.org

Dxs and Dxr : As the initial enzymes in the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr) are consistently identified as rate-limiting for the supply of isoprenoid precursors. frontiersin.orgnih.govnih.gov Co-overexpression of dxs and dxr genes has led to substantial increases in MK-7 yields. frontiersin.orgacs.org

YacM-YacN : These genes encode for 2-C-methylerythritol 4-phosphate cytidylyltransferase and 2-C-methylerythritol 2,4-cyclodiphosphate synthase, respectively, which are enzymes in the MEP pathway. nih.govresearchgate.net Their simultaneous overexpression has been shown to boost MK-7 production. mdpi.comacs.org

HepS : Heptaprenyl diphosphate synthase is responsible for synthesizing the C35 heptaprenyl side chain. frontiersin.orgnih.gov In some organisms, such as Bacillus amyloliquefaciens, overexpression of the hepS gene has been found to be highly effective in increasing MK-7 production. frontiersin.orgnih.gov

Genetic and Metabolic Engineering Strategies for Enhanced Production

To meet the growing demand for this compound, researchers have employed various genetic and metabolic engineering strategies to improve production in microbial hosts.

Chassis Organism Selection and Improvement

The choice of the microbial host, or "chassis," is fundamental to developing an efficient production system.

Bacillus subtilis : This bacterium, particularly Bacillus subtilis natto, is a natural producer of MK-7 and is generally recognized as safe (GRAS), making it a popular choice for industrial fermentation. frontiersin.orgfrontiersin.orgmdpi.com Strains like B. subtilis 168 are often used as a chassis for metabolic engineering due to their well-characterized genetics. frontiersin.orgacs.org

Escherichia coli : While not a natural producer of MK-7, E. coli is a workhorse in metabolic engineering due to its rapid growth and well-established genetic tools. nih.govresearchgate.net Engineered E. coli strains have been developed to produce high titers of MK-7. acs.orgresearchgate.net

Bacillus amyloliquefaciens : This species is another promising candidate for MK-7 production, with some strains demonstrating naturally high productivity. mdpi.comrsc.org Metabolic engineering efforts have focused on further enhancing its MK-7 output. rsc.org

Overexpression and Manipulation of Biosynthetic Genes

A primary strategy for increasing MK-7 production is the targeted overexpression of key biosynthetic genes and the manipulation of metabolic pathways to direct carbon flux towards MK-7 synthesis.

| Gene | Enzyme | Pathway | Organism(s) | Observed Effect on MK-7 Production |

| menA | 1,4-dihydroxy-2-naphthoate heptaprenyltransferase | Menaquinone Pathway | B. subtilis, E. coli, B. amyloliquefaciens | Significant increase mdpi.comfrontiersin.orgmdpi.com |

| dxs | 1-deoxy-D-xylulose-5-phosphate synthase | MEP Pathway | B. subtilis | Increased production frontiersin.orgmdpi.com |

| dxr | 1-deoxy-D-xylulose 5-phosphate reductoisomerase | MEP Pathway | B. subtilis | Increased production frontiersin.orgmdpi.com |

| yacM-yacN | MEP pathway enzymes | MEP Pathway | B. subtilis | Increased yield mdpi.comacs.org |

| ispE | 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | MEP Pathway | B. subtilis | Down-regulation may be beneficial frontiersin.org |

| yqiD | Farnesyl diphosphate synthase | MEP Pathway | B. subtilis | Part of the isoprenoid synthesis chain nih.gov |

| yqfP | 4-hydroxy-3-methylbut-2-enyl diphosphate synthase | MEP Pathway | B. subtilis | Involved in isoprenoid synthesis nih.gov |

| glpF-glpK | Glycerol uptake facilitator and kinase | Glycerol Metabolism | B. subtilis | Enhanced glycerol utilization nih.govfrontiersin.org |

| glpD | Glycerol-3-phosphate dehydrogenase | Glycerol Metabolism | B. subtilis | Increased yield nih.govacs.org |

| tpi | Triosephosphate isomerase | Glycolysis/Glycerol Metabolism | B. subtilis | Central metabolism link to MEP pathway nih.gov |

| menC | o-succinylbenzoate synthase | Menaquinone Pathway | B. amyloliquefaciens | Increased production rsc.org |

| menD | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase | Menaquinone Pathway | B. subtilis, B. amyloliquefaciens | Increased production mdpi.comrsc.org |

| menF | Isochorismate synthase | Menaquinone Pathway | B. subtilis | Key enzyme in the menaquinone pathway frontiersin.org |

| menH | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase | Menaquinone Pathway | B. amyloliquefaciens | Increased production rsc.org |

| menG | Demethylmenaquinone methyltransferase | Menaquinone Pathway | B. subtilis | Increased yield frontiersin.org |

| idi | Isopentenyl-diphosphate delta-isomerase | MEP Pathway | B. subtilis, E. coli | Increased production mdpi.comresearchgate.net |

| ubiE | Demethylmenaquinone methyltransferase | Menaquinone Pathway | E. coli | Overexpression can increase MK-7 acs.orgnih.gov |

| hepPPS | Heptaprenyl pyrophosphate synthase | Menaquinone Pathway | E. coli | Introduction is key for MK-7 synthesis nih.gov |

Modular Engineering: A modular metabolic engineering approach in B. subtilis 168, categorizing the biosynthesis into modules for the MK-7 pathway, shikimate pathway, MEP pathway, and glycerol metabolism, has proven effective. acs.orgnih.gov Overexpression of menA, dxs, dxr, yacM-yacN, and glpD in a coordinated manner led to a significant increase in MK-7 yield. acs.orgnih.gov

Combinatorial Gene Overexpression: In B. subtilis, the combinatorial overexpression of menA, dxs, dxr, and idi resulted in an 11-fold increase in MK-7 production compared to the parent strain. mdpi.commdpi.com

Pathway Optimization in E. coli : In engineered E. coli, the MK-7 biosynthetic pathway was divided into three modules: the MVA pathway, the DHNA pathway, and the MK-7 pathway. acs.orgresearchgate.net Systematic optimization, including the overexpression of a heterogeneous hepPPS from B. subtilis and fine-tuning the expression of menA and ubiE, led to a dramatic increase in MK-7 titers, reaching up to 1350 mg/L in fed-batch fermentation. acs.orgnih.govresearchgate.netnih.gov

Glycerol Metabolism Enhancement: Enhancing glycerol metabolism by overexpressing glpF, glpK, and glpD has been shown to provide more precursors for the MEP pathway, thereby boosting MK-7 synthesis. nih.govfrontiersin.org

Modular Pathway Engineering

Modular pathway engineering is a strategic approach used to enhance the production of target compounds like this compound. This method involves dividing the complex biosynthetic pathway into distinct, manageable modules. nih.govacs.orgacs.org In the context of MK-7 synthesis in Bacillus subtilis, these modules typically include the MK-7 pathway itself, the shikimate (SA) pathway, the methylerythritol phosphate (MEP) pathway, and the glycerol metabolism pathway. nih.govacs.orgacs.org

By systematically overexpressing key genes within these modules and deleting genes that lead to competing metabolic branches, researchers can channel metabolic resources more efficiently towards MK-7 production. acs.org For instance, the overexpression of the menA gene in the MK-7 pathway has been shown to significantly increase the yield. acs.orgfrontiersin.org Similarly, enhancing the MEP pathway, which supplies the isoprenoid side chain of MK-7, through the overexpression of genes like dxs and dxr, has proven effective. mdpi.comjmb.or.kr One study demonstrated that a combination of overexpressing 16 genes and knocking out seven others across the four modules led to a substantial increase in MK-7 yield. acs.org Another research effort categorized the biosynthesis into five modules, adding the pyrimidine (B1678525) metabolic pathway to the list, and achieved increased titers through systematic overexpression and gene deletion. researchgate.net

| Engineering Strategy | Target Module(s) | Key Genes Modified | Reported Outcome | Source |

|---|---|---|---|---|

| Overexpression | MK-7 Pathway | menA | 2.1-fold increase in MK-7 | acs.org |

| Overexpression | MEP Pathway | dxs, dxr, yacM, yacN | Yield of 12.0 ± 0.1 mg/L MK-7 | acs.org |

| Overexpression & Deletion | Multiple Modules | Overexpressed: menA, dxs, dxr, yacM-yacN, glpD; Deleted: dhbB | Yield of 69.5 ± 2.8 mg/L MK-7 | acs.org |

| Overexpression | MEP Pathway | Five genes including dxs and dxr | Titer of 415 mg/l in shake flasks | jmb.or.kr |

Carbon Flux Redirection

A key objective in metabolic engineering for MK-7 production is to redirect the flow of carbon within the cell towards the MK-7 biosynthetic pathway. frontiersin.orgnih.gov This is achieved by upregulating the expression of enzymes that are crucial for the synthesis of MK-7 precursors and downregulating or eliminating enzymes in competing pathways. nih.gov

For example, knocking out the dhbB gene, which is involved in a branch of the shikimate pathway that diverts the intermediate metabolite isochorismate away from MK-7 synthesis, has been shown to increase carbon flux towards MK-7. frontiersin.orgnih.gov Similarly, overexpressing genes like glpD, menA, dxs, and dxr enhances the metabolic flow through the glycerol metabolism and MK-7 synthesis pathways, leading to higher yields. nih.gov These genetic modifications effectively reduce the consumption of essential precursors by competing pathways, thereby maximizing their availability for this compound biosynthesis. frontiersin.orgnih.gov

Adaptive Laboratory Evolution (ALE) Techniques

Adaptive Laboratory Evolution (ALE) is a powerful technique used to improve microbial strains for industrial applications. It involves subjecting a microbial population to a specific set of environmental conditions or stresses over an extended period. This process allows for the selection of mutants with desired traits, such as increased production of a specific metabolite.

In the context of this compound production, ALE has been used to generate strains with enhanced yields. For example, by exposing Bacillus subtilis to inhibitors of the MK-7 biosynthetic pathway, such as 1-hydroxy-2-naphthoic acid (HNA) and diphenylamine (B1679370) (DPA), researchers have successfully selected for resistant mutants that overproduce MK-7. mdpi.com Whole-genome sequencing of these evolved strains can then reveal the specific mutations responsible for the improved phenotype, providing valuable insights for further rational metabolic engineering. mdpi.com One study identified mutations in key enzymes like MenD and MenA in an evolved strain, which, when overexpressed, led to significant increases in MK-7 production. mdpi.com

Bioprocess Optimization for this compound Fermentation

Beyond genetic manipulation, optimizing the fermentation process itself is crucial for maximizing this compound production on an industrial scale. This involves fine-tuning various parameters, from the mode of fermentation to the composition of the culture medium.

Fermentation Modes (Liquid-State, Solid-State, Biofilm Reactors)

This compound can be produced through different fermentation modes, each with its own advantages and disadvantages.

Liquid-State Fermentation (LSF): This is a common method for MK-7 production where the microorganisms are grown in a liquid nutrient medium. mdpi.com While LSF allows for better control over process parameters, challenges such as heat and mass transfer limitations can arise during scale-up. mdpi.comnih.gov

Solid-State Fermentation (SSF): In SSF, microorganisms are cultivated on a solid substrate with limited free water. iaeng.org This method can offer benefits like higher productivity and lower wastewater generation. mdpi.com Traditional production of natto, a fermented soybean food rich in MK-7, is a form of SSF. iaeng.org However, controlling parameters like temperature and oxygen diffusion can be challenging in SSF systems. jmb.or.kriaeng.org

Biofilm Reactors: Biofilm reactors represent a promising technology for MK-7 production. frontiersin.orgmdpi.com In these systems, microorganisms like Bacillus subtilis are encouraged to form biofilms on a support material. frontiersin.orgresearchgate.net This mode of growth has been shown to enhance MK-7 secretion and can overcome some of the operational issues associated with static fermentations, such as resistance to high agitation and aeration rates. frontiersin.orgmdpi.com Studies have demonstrated significantly higher MK-7 concentrations in biofilm reactors compared to suspended-cell cultures. mdpi.com

| Fermentation Mode | Key Characteristics | Reported MK-7 Yield/Concentration | Source |

|---|---|---|---|

| Liquid-State Fermentation (LSF) | Microorganisms in liquid medium. | 52.9 mg/L | mdpi.com |

| Solid-State Fermentation (SSF) | Microorganisms on solid substrate. | 46.98 mg/kg dry weight | iaeng.org |

| Biofilm Reactor | Biofilm formation on support material. | Up to 35.5 mg/L | mdpi.com |

Environmental Stressors and Their Effects (e.g., Oxygen Stress, Alkali Stress)

Environmental conditions during fermentation can significantly impact microbial growth and metabolite production. Research has shown that subjecting Bacillus subtilis to certain stressors can actually enhance this compound synthesis.

Oxygen Stress: The level of oxygen supply is a critical factor. High oxygen levels, achieved through increased agitation, have been found to double the yield of MK-7 in some studies. frontiersin.org

Alkali Stress: Fermentation under alkaline conditions, specifically at a pH of 8.5, has been demonstrated to promote the growth of B. subtilis natto and significantly increase MK-7 production. frontiersin.orgnih.govnih.gov In one study, alkali stress led to a 2.1-fold increase in the MK-7 yield. frontiersin.orgnih.gov Transcriptomic analysis revealed that this stress enhanced the utilization of carbon sources and upregulated pathways involved in the synthesis of MK-7 precursors. frontiersin.orgnih.govnih.gov

Nutritional Modulators and Precursor Supplementation (e.g., Glycerol, Glucose, Pyruvate, Shikimic Acid, Sodium Glutamate)

The composition of the fermentation medium plays a vital role in providing the necessary building blocks for this compound synthesis. Supplementing the medium with specific nutrients and precursors can significantly boost production.

Carbon Sources: Glycerol and glucose are commonly used carbon sources in MK-7 fermentation. frontiersin.org Glycerol, in particular, has been shown to be effective in promoting MK-7 production. frontiersin.orgjmb.or.kr Fed-batch strategies, where these carbon sources are added incrementally during fermentation, can prevent substrate depletion and lead to higher yields. frontiersin.orgmdpi.com

Precursor Supplementation: Directly adding precursors of the MK-7 biosynthetic pathway to the fermentation medium is another effective strategy. Studies have shown that supplementing with shikimic acid and sodium glutamate (B1630785) can double MK-7 production. researchgate.netnih.gov Further enhancement can be achieved by also feeding pyruvate at specific time points during the fermentation process. researchgate.netnih.gov

| Nutrient/Precursor | Supplementation Strategy | Reported Outcome | Source |

|---|---|---|---|

| Glycerol | Fed-batch addition | Higher MK-7 yield | frontiersin.orgmdpi.com |

| Glucose | Fed-batch addition | 28.7 mg/L MK-7 concentration | mdpi.com |

| Shikimic Acid & Sodium Glutamate | Initial addition | 2-fold increase in MK-7 (50 mg/L) | researchgate.netnih.gov |

| Shikimic Acid, Sodium Glutamate & Pyruvate | Initial addition of SA & SG, fed-batch of pyruvate | MK-7 production of 58 mg/L | researchgate.netnih.gov |

Molecular and Cellular Mechanisms of Menaquinol 7 Action in Research Models

Role in Vitamin K-Dependent Protein Carboxylation

Vitamin K, including Menaquinol-7 (MK-7), serves as an essential cofactor for the post-translational modification of specific proteins. nih.govnih.gov This modification, known as gamma-carboxylation, is crucial for the biological activity of these proteins, which are collectively referred to as vitamin K-dependent proteins (VKDPs). nih.govmdpi.com The process involves the conversion of glutamic acid (Glu) residues within the protein structure to gamma-carboxyglutamic acid (Gla) residues. nih.govnih.gov This conversion is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) and is fundamental for the ability of these proteins to bind calcium ions, a key step in their physiological functions. mdpi.comkansascity.edu

Gamma-Glutamyl Carboxylase (GGC) Cofactor Activity

This compound is a vital cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.govmdpi.comfrontiersin.org GGCX is an integral membrane protein located in the rough endoplasmic reticulum that catalyzes the post-translational modification of vitamin K-dependent proteins. nih.govmdpi.com The carboxylation reaction requires the reduced form of vitamin K (hydroquinone), carbon dioxide, and oxygen. nih.gov During this process, a carboxyl group is added to the gamma-carbon of specific glutamic acid residues on the protein substrate, converting them into gamma-carboxyglutamic acid (Gla) residues. nih.govkansascity.edu This enzymatic reaction is coupled with the oxidation of vitamin K hydroquinone (B1673460) to its 2,3-epoxide form, providing the necessary energy for the carboxylation to occur. mdpi.com this compound has been identified as a particularly effective cofactor for this carboxylation reaction, especially for proteins outside the liver. nih.govclinicaltrials.gov

Carboxylation of Extra-Hepatic Gla-Proteins (e.g., Osteocalcin (B1147995), Matrix Gla-Protein)

This compound plays a significant role in the carboxylation of extra-hepatic Gla-proteins, which are proteins synthesized outside the liver that require vitamin K for their activation. nih.govmdpi.com Two of the most well-studied extra-hepatic Gla-proteins are osteocalcin and matrix Gla-protein (MGP). nih.govnih.gov

Osteocalcin is a protein synthesized by osteoblasts, the bone-forming cells, and is a key component of the bone matrix. mdpi.comjrmds.in For osteocalcin to function correctly in bone mineralization, it must undergo carboxylation, a process for which MK-7 serves as a cofactor. nih.govfrontiersin.orgcambridge.org The carboxylated form of osteocalcin (cOC) has a high affinity for calcium ions and hydroxyapatite, facilitating their deposition into the bone matrix. nih.govjrmds.in Insufficient carboxylation leads to an increase in undercarboxylated osteocalcin (ucOC), which is less effective at binding calcium and is considered a marker of poor vitamin K status. mdpi.comcambridge.org Studies have shown that supplementation with MK-7 can effectively increase the carboxylation of osteocalcin, leading to a higher ratio of cOC to ucOC. cambridge.orgresearchgate.netnih.gov

Matrix Gla-protein (MGP) is another critical vitamin K-dependent protein found in various tissues, including cartilage and the walls of blood vessels. nih.govfrontiersin.org MGP is a potent inhibitor of soft tissue calcification. nih.gov Its activation through carboxylation, facilitated by MK-7, is essential for preventing the deposition of calcium in arteries and other soft tissues. nih.govresearchgate.net Research has demonstrated that MK-7 supplementation can decrease the levels of the inactive, desphospho-uncarboxylated MGP (dp-ucMGP). nih.gov

Effects on Cellular Processes in In Vitro and Animal Models

Research utilizing in vitro and animal models has provided significant insights into the direct effects of this compound on cellular processes, particularly those related to bone formation.

Osteoblast Biology and Bone Formation Mechanisms

This compound has been shown to directly influence osteoblast function, promoting bone formation through various mechanisms. nih.govoatext.com Osteoblasts are the cells responsible for synthesizing the bone matrix and play a central role in bone modeling and remodeling.

Alkaline phosphatase (ALP) is an enzyme that is highly expressed in active osteoblasts and is considered a key marker of osteoblastic activity and bone formation. jrmds.inpsu.edu Studies have consistently demonstrated that this compound stimulates ALP activity in osteoblastic cells and bone tissues. nih.govpsu.edualliedacademies.org

For instance, in vitro studies using rat femoral tissues and human osteoblastic SAOS-2 cells showed a significant increase in ALP activity upon treatment with MK-7. alliedacademies.org Similarly, research on osteoblastic MC3T3-E1 cells revealed that MK-7 at concentrations of 10⁻⁶ and 10⁻⁵ M significantly increased ALP activity. nih.gov This stimulatory effect on ALP suggests that MK-7 directly enhances the functional capacity of osteoblasts to form new bone. jrmds.in

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity in Research Models

| Research Model | MK-7 Concentration | Outcome on ALP Activity | Reference |

| Rat Femoral-Diaphyseal and Metaphyseal Tissues | 10⁻⁶ M | Significantly Increased | nih.gov |

| Human Osteoblastic SAOS-2 Cells | 10⁻⁶ M | Increased | alliedacademies.org |

| Osteoblastic MC3T3-E1 Cells | 10⁻⁶ and 10⁻⁵ M | Significantly Increased | nih.gov |

| Pluripotent Stem Cell-Derived Osteoblasts | Not specified | Increased | frontiersin.orgresearchgate.net |

| Female Elderly Rats (in vivo) | 168.8 µ g/100 g body weight | Significantly Increased | psu.edu |

This compound has been shown to influence the fundamental cellular processes of DNA and protein synthesis in osteoblasts, which are essential for cell proliferation and the production of bone matrix components. nih.govalliedacademies.org

Studies have reported that MK-7 treatment leads to an increase in DNA content in both rat femoral tissues and human osteoblastic cells, indicating a stimulation of cell proliferation. nih.govpsu.edualliedacademies.org This suggests that MK-7 may contribute to an increase in the number of bone-forming cells.

Table 2: Effect of this compound on DNA and Protein Synthesis in Osteoblasts

| Research Model | Parameter Measured | MK-7 Concentration | Outcome | Reference |

| Rat Femoral-Diaphyseal and Metaphyseal Tissues | DNA Content | 10⁻⁶ and 10⁻⁵ M | Significantly Increased | nih.gov |

| Human Osteoblastic SAOS-2 Cells | DNA Content | 10⁻⁶ M | Increased | alliedacademies.org |

| Osteoblastic MC3T3-E1 Cells | DNA Content | 10⁻⁶ and 10⁻⁵ M | Significantly Increased | nih.gov |

| Human Osteoblastic SAOS-2 Cells | Osteocalcin Content | 10⁻⁶ M | Increased | alliedacademies.org |

| Osteoblastic MC3T3-E1 Cells | Osteocalcin Content | 10⁻⁶ and 10⁻⁵ M | Significantly Increased | nih.gov |

| Osteoblastic MC3T3-E1 Cells | Protein Content | 10⁻⁶ and 10⁻⁵ M | Significantly Increased | nih.gov |

Promotion of Osteoblast Maturation and Osteogenic Differentiation in Stem Cells (e.g., iPSCs, iMSCs)

This compound has been identified as a significant promoter of osteoblast maturation and osteogenic differentiation in various stem cell models, including induced pluripotent stem cells (iPSCs) and mesenchymal stem cells (MSCs). frontiersin.orgresearchgate.net Generating mature osteoblasts from iPSCs, often through a stable and expandable MSC intermediate, presents a scalable approach for tissue engineering. frontiersin.orgresearchgate.net Studies have shown that supplementing osteogenic medium with MK-7 significantly enhances the differentiation of iPSC-derived MSCs (iMSCs) into osteoblasts. frontiersin.orgresearchgate.net

The influence of MK-7 on osteogenic differentiation is observable at both early and late stages. frontiersin.org From as early as day two of differentiation, a significant increase in the expression of Runt-related transcription factor 2 (RUNX2), an early and critical marker for osteogenesis, is noted in the presence of MK-7. frontiersin.orgresearchgate.net This is accompanied by increased cellular migration and changes in collagen deposition dynamics. frontiersin.orgresearchgate.net

At later stages, such as day 21, cells treated with MK-7 exhibit increased alkaline phosphatase (ALP) activity and collagen deposition, along with a downregulation of RUNX2 expression, which is indicative of a mature osteoblastic phenotype. frontiersin.orgresearchgate.net Interestingly, some studies have noted these effects occur without significant changes in osteocalcin expression, suggesting a non-canonical pathway for MK-7's action in osteoblast differentiation. frontiersin.orgresearchgate.net These findings collectively suggest that MK-7 promotes a more mature osteogenic cellular phenotype. frontiersin.orgmdpi.comresearchgate.net

Table 1: Effect of this compound on Osteogenic Differentiation Markers in Stem Cells

| Marker | Effect of MK-7 | Stage of Differentiation | Implication | Source |

|---|---|---|---|---|

| RUNX2 | Increased expression | Early (Day 2) | Promotion of early osteogenic commitment | frontiersin.orgresearchgate.net |

| RUNX2 | Downregulated expression | Late (Day 21) | Indicates maturation of osteoblasts | frontiersin.orgresearchgate.net |

| Alkaline Phosphatase (ALP) | Increased activity | Late (Day 21) | Hallmarks of mature osteoblasts | frontiersin.orgresearchgate.netmdpi.com |

| Collagen | Increased deposition | Late (Day 21) | Enhanced bone matrix formation | frontiersin.orgresearchgate.netmdpi.com |

| Cellular Migration | Increased | Early | Potential role in wound healing and tissue repair | frontiersin.org |

Osteoclast Biology and Bone Resorption Mechanisms

Suppression of Osteoclastic Bone Resorption

This compound has demonstrated a direct inhibitory effect on osteoclastic bone resorption in various in vitro models. nih.govmdpi.com Studies have shown that MK-7 can significantly block the decrease in bone calcium content induced by bone-resorbing agents like parathyroid hormone (PTH) and prostaglandin (B15479496) E2 (PGE2). nih.gov This suggests that MK-7 interferes with the pathways that lead to the breakdown of bone matrix. nih.gov

Inhibition of NF-κB Signaling Pathways in Osteoclasts

A key molecular mechanism underlying the anti-resorptive action of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in osteoclasts. oatext.comresearchgate.net The activation of NF-κB is essential for osteoclast formation, differentiation, and survival. researchgate.net RANKL, a critical cytokine for osteoclastogenesis, exerts its effects primarily through the activation of NF-κB. oatext.comresearchgate.net

Research has demonstrated that MK-7 can suppress NF-κB activation induced by RANKL in osteoclast precursors. researchgate.netcaldic.com This inhibition occurs in a dose-dependent manner and has been shown to be independent of γ-carboxylation, a well-known vitamin K-dependent modification. caldic.com By down-regulating NF-κB activation, MK-7 effectively blunts the downstream signaling cascade that leads to the expression of genes required for osteoclast function. researchgate.net Specifically, MK-7 has been shown to antagonize the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus in osteoclast precursors, a critical step in NF-κB activation. caldic.com This inhibitory effect on NF-κB signaling provides a direct molecular explanation for the observed suppression of osteoclast formation and bone resorption by MK-7. mdpi.comresearchgate.net

Neurobiological Mechanisms

Anti-Amyloidogenic Effects (e.g., Aβ Production and Aggregation)

This compound has been investigated for its potential neuroprotective roles, specifically its anti-amyloidogenic effects related to Alzheimer's disease. ajol.infoajol.info The accumulation of beta-amyloid (Aβ) peptides is a central pathological hallmark of this neurodegenerative condition. mdpi.com In vitro studies using Chinese hamster ovary (CHO) cells that overexpress the amyloid precursor protein (APP) have shown that MK-7 can significantly decrease the production and secretion of Aβ. ajol.infoajol.info

This reduction in Aβ production is associated with a decreased expression of β-secretase (BACE1), the enzyme responsible for the initial cleavage of APP that leads to Aβ generation. ajol.infonih.gov Consequently, the production of the sAPPβ fragment, a product of β-secretase activity, is also lowered. ajol.infoajol.info Conversely, MK-7 does not appear to significantly affect the expression or activity of α-secretase (ADAM10), which is involved in the non-amyloidogenic processing of APP. ajol.infoajol.info

In addition to reducing Aβ production, MK-7 has been shown to inhibit the aggregation of Aβ peptides into oligomers and fibrils in a dose-dependent manner. ajol.infoajol.info The aggregation of Aβ is a critical step in the formation of neurotoxic plaques. mdpi.com The proposed mechanism for this anti-aggregation effect involves hydrophobic interactions or hydrogen bonding between the menadione (B1676200) component of MK-7 and the amino acids of the Aβ peptide. ajol.info These findings suggest that MK-7 exerts anti-amyloidogenic effects through a dual mechanism: decreasing the production of Aβ and inhibiting its aggregation. ajol.infoajol.info

Table 2: Effect of this compound on Amyloid-Beta Production and Aggregation

| Parameter | Effect of MK-7 | Mechanism | Source |

|---|---|---|---|

| Aβ Production | Significantly decreased | Decreased expression of β-secretase and lower production of sAPPβ | ajol.infoajol.info |

| Aβ Aggregation | Significantly decreased | Inhibition of aggregation into oligomers and fibrils | ajol.infoajol.info |

| α-secretase (ADAM10) Expression | Not significantly affected | - | ajol.infoajol.info |

| sAPPα Production | Not significantly affected | - | ajol.infoajol.info |

Modulation of β-Secretase Activity

This compound (MK-7), a subtype of vitamin K2, has been investigated for its potential to modulate the activity of β-secretase (BACE1), an enzyme pivotal in the amyloidogenic processing of amyloid precursor protein (APP). In vitro studies using Chinese Hamster Ovary (CHO) cells engineered to overexpress APP (APP-CHO cells) have demonstrated that MK-7 can exert an anti-amyloidogenic effect by influencing this pathway.

Research findings indicate that treatment with MK-7 leads to a dose-dependent decrease in the expression of β-secretase. ajol.info This reduction in enzyme levels is directly correlated with a decrease in the production of soluble APPβ (sAPPβ), the fragment generated by β-secretase cleavage of APP. For instance, treating APP-CHO cells with 75 nM of MK-7 resulted in a significant reduction of β-secretase levels to 60% of the control group treated with the vehicle (tetrahydrofuran - THF). ajol.info This was accompanied by a corresponding significant decrease in the secretion of sAPPβ. ajol.info

Conversely, the study observed that MK-7 had minor and not statistically significant effects on the α-secretase pathway, which is a non-amyloidogenic route for APP processing. The expression of ADAM10, a key α-secretase, and the production of its cleavage product, sAPPα, were not significantly altered by MK-7 treatment at concentrations up to 75 nM. ajol.info These findings suggest that the primary anti-amyloidogenic action of MK-7 in this model system is mediated through the specific downregulation of β-secretase activity rather than an upregulation of the α-secretase pathway. ajol.info

Table 1: Effect of this compound on APP Processing Enzymes and Products in APP-CHO Cells

| Concentration of MK-7 | β-Secretase Level (% of Control) | sAPPβ Production (% of Control) | ADAM10 Expression | sAPPα Production |

|---|---|---|---|---|

| 25 nM | Not specified | Decreased | No significant change | No significant change |

| 50 nM | Decreased | Decreased | Increased (not significant) | No significant change |

| 75 nM | 60% | Significantly decreased | Increased (not significant) | Increased (not significant) |

Data derived from a study on APP-CHO cells. ajol.info

Redox Metabolism and Electron Transport Systems

Role as an Electron Carrier in Bacterial Electron Transport Chain

This compound is a crucial component of the electron transport chain (ETC) in many bacteria, where it functions as a lipid-soluble electron carrier. frontiersin.orgrsc.orgmdpi.commdpi.com Menaquinones, including MK-7, are integral to the cytoplasmic membranes of bacteria and are essential for processes such as oxidative phosphorylation and anaerobic respiration. frontiersin.orgrsc.org They shuttle electrons between membrane-bound protein complexes, a fundamental process for generating a proton motive force and subsequently, ATP. frontiersin.org

In Gram-positive bacteria like Bacillus subtilis, menaquinone-7 (B21479) is the predominant menaquinone and acts as an intermediate molecule in the ETC. frontiersin.orgnih.gov The proper functioning of the electron transfer from dehydrogenases to menaquinone in B. subtilis has been shown to be dependent on the energization of the membrane, indicating a regulatory mechanism controlling the respiratory rate. nih.gov The synthesis and presence of MK-7 are, therefore, integral to the survivability and metabolic efficiency of these bacteria. frontiersin.org The vital role of menaquinones in the bacterial ETC has led to the consideration of their biosynthetic pathways as potential targets for novel antibacterial agents. nih.gov

Cofactor Specificity in Quinol Dehydrogenases (e.g., CymA in Shewanella sp.)

In the facultative anaerobe Shewanella oneidensis, the tetraheme c-type cytochrome CymA serves as a central hub in the branched anaerobic respiratory network, transferring electrons from the menaquinol (B15198786) pool to various terminal reductases. nih.govresearchgate.netresearchgate.net Research has demonstrated that this compound is not merely a substrate for CymA but also acts as a specific cofactor. researchgate.net

Studies using protein-film electrochemistry have revealed that vesicle-bound menaquinone-7 is required by CymA for the conversion of other quinones. researchgate.net CymA possesses a specific cofactor site for menaquinone-7, in addition to a low-affinity site where quinones from the membrane pool can exchange. researchgate.net

Interestingly, the catalytic activity and directionality of CymA are regulated by its interaction with partner proteins. nih.govresearchgate.netacs.orgacs.org When isolated, CymA primarily catalyzes the reduction of menaquinone-7. nih.govacs.org However, when it forms a complex with its native redox partner, the flavocytochrome c3 (Fcc3) fumarate (B1241708) reductase, the catalytic bias shifts. nih.govresearchgate.netacs.org The CymA-Fcc3 complex facilitates the oxidation of this compound, the reaction necessary to support anaerobic respiration. nih.govacs.orgacs.org This regulation is thought to occur because the complex formation facilitates a more efficient electron transfer rate along the heme redox chain within CymA, overcoming a kinetic limitation present when the enzyme is isolated. nih.gov This mechanism allows for the precise control of electron flow within the versatile respiratory network of Shewanella. nih.gov

Gene Expression and Epigenetic Modulation Studies (e.g., DNA Methylation)

Recent research has explored the role of reduced menaquinone-7 (MK7R) in modulating gene expression, with potential implications for neurodegenerative processes. Studies on the human neuroblastoma cell line SK-N-BE have shown that MK7R can influence the expression of genes involved in amyloidogenesis and neuroinflammation, partly through epigenetic mechanisms like DNA methylation. nih.govresearchgate.netnih.gov

In this cellular model, treatment with MK7R was associated with the downregulation of genes that promote neurodegeneration and neuroinflammation. nih.govresearchgate.netnih.gov Specifically, the transcript levels of PSEN1 (Presenilin 1), a key component of the γ-secretase complex, and BACE1 (β-secretase) were significantly decreased. nih.govnih.gov Concurrently, the expression of pro-inflammatory cytokine genes, such as IL-1β (Interleukin-1β) and IL-6 (Interleukin-6), was also reduced. nih.govnih.gov

Conversely, genes with protective roles in the context of amyloidogenesis were found to be upregulated by MK7R treatment. The expression of ADAM10 and ADAM17, which encode for α-secretases involved in the non-amyloidogenic processing of APP, was increased. nih.govnih.gov

A key finding from these studies is the correlation between these changes in gene expression and alterations in DNA methylation patterns. nih.govresearchgate.net The downregulation of PSEN1, IL-1β, and IL-6 was associated with hypermethylation of their respective gene regions. nih.gov This suggests that MK7R may exert its gene-modulatory effects by influencing the epigenetic landscape of the cell, leading to the silencing or reduced expression of specific pathological genes. nih.govresearchgate.net

Table 2: Effect of Reduced this compound (MK7R) on Gene Expression and DNA Methylation in SK-N-BE Neuroblastoma Cells

| Gene | Function | Effect of MK7R on Expression | Associated DNA Methylation Change |

|---|---|---|---|

| PSEN1 | γ-secretase component | Downregulated | Hypermethylation |

| BACE1 | β-secretase | Downregulated | Not specified |

| IL-1β | Pro-inflammatory cytokine | Downregulated | Hypermethylation |

| IL-6 | Pro-inflammatory cytokine | Downregulated | Hypermethylation |

| ADAM10 | α-secretase | Upregulated | Not specified |

| ADAM17 | α-secretase | Upregulated | Not specified |

Data derived from studies on SK-N-BE human neuroblastoma cells. nih.govnih.gov

Advanced Analytical Methodologies for Menaquinol 7 Research

Separation and Quantification of Menaquinol-7 and its Isomers

Accurate separation and quantification are fundamental to understanding the composition of MK-7 samples. Various chromatographic techniques, often coupled with sensitive detectors, are utilized.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted method for the analysis of MK-7. This technique allows for the separation of MK-7 from other compounds and can differentiate between isomers based on their chromatographic behavior. Studies have reported the use of reverse-phase HPLC with C18 columns for MK-7 determination researchgate.netnih.govbenthamdirect.comacs.orgwalshmedicalmedia.comnih.gov. For instance, a method employing a C18 Gemini column with a mobile phase of 2-propanol:n-hexane (2:1, v/v) achieved separation in under 8 minutes, with UV detection typically set around 248 nm or 268 nm researchgate.netbenthamdirect.comacs.orgnih.gov. Another approach utilized a Lichrospher-100, RP-C18 column with a gradient mobile phase of water and methanol, detecting MK-7 at 248 nm, achieving analysis in less than 4 minutes walshmedicalmedia.com.

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed and resolution compared to traditional HPLC, making it a valuable tool for MK-7 analysis. UPLC systems, often utilizing smaller particle size columns, can achieve faster separations and improved peak resolution, which is critical for distinguishing closely eluting isomers mdpi.comresearchgate.net. The combination of UPLC with detectors like Diode Array Detector (DAD) and High-Resolution Mass Spectrometry with Quadrupole-Time-of-Flight (HRMS-QTOF) has been instrumental in identifying and quantifying multiple cis/trans isomers of MK-7 mdpi.comresearchgate.net.

Mass Spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), provide high sensitivity and specificity for the identification and quantification of MK-7 and its isomers.

High-Resolution Mass Spectrometry with Quadrupole-Time-of-Flight (HRMS-QTOF) : HRMS-QTOF is a powerful technique for the identification and structural elucidation of MK-7 isomers. It provides accurate mass measurements, allowing for the determination of elemental composition and the differentiation of compounds with similar nominal masses mdpi.comresearchgate.netresearchgate.netmolnar-institute.com. Studies have employed HRMS-QTOF for the initial identification of multiple cis/trans isomers of MK-7 in dietary supplements mdpi.comresearchgate.netresearchgate.netmolnar-institute.com.

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry/Mass Spectrometry (LC-APCI-MS/MS) : LC-APCI-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of MK-7 in complex matrices like human serum and fermentation broths researchgate.netnih.govbevital.noresearchgate.net. This technique allows for the detection of low concentrations of MK-7 and its isomers by targeting specific precursor and product ions. Methods have been developed for the simultaneous determination of MK-7 along with other vitamin K forms, such as MK-4 and Vitamin K1, in biological samples researchgate.netnih.govbevital.noresearchgate.net.

Ultra-Performance Liquid Chromatography (UPLC)

Isomeric Purity and Biological Activity Assessment

A critical aspect of MK-7 research is understanding the implications of its isomeric forms on biological activity. Analytical methods are employed not only for separation and quantification but also for assessing the purity and biological relevance of these isomers.

The geometric configuration of the double bonds in the isoprenoid side chain of MK-7 leads to the existence of cis and trans isomers. Only the all-trans isomer is considered biologically active, while cis isomers exhibit significantly reduced or negligible biological activity researchgate.netsemanticscholar.orgmdpi.commdpi.comnih.gov. Differentiating these isomers is crucial for quality control and efficacy assessment.

Chromatographic techniques, particularly those employing stereo-selective columns, are key to this differentiation. For example, a stereo-selective COSMOSIL Cholester column has been successfully used to separate cis/trans isomers of MK-7 researchgate.netmolnar-institute.com. Furthermore, combining HPLC or UPLC with HRMS-QTOF allows for the identification of numerous cis/trans isomers, with studies reporting the identification of up to eleven different isomers in dietary supplements mdpi.comresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using specific solvents like benzene-d6, can also aid in distinguishing cis and trans isomers by providing distinct spectral patterns for the isoprenoid side chain acs.org.

Research indicates that the biological activity of MK-7 is directly tied to its isomeric form. The all-trans isomer possesses a linear molecular structure that facilitates interaction with vitamin K-dependent proteins, thereby supporting its physiological functions mdpi.commdpi.com. In contrast, cis isomers, due to their bent or non-linear structures, have a compromised ability to interact with these biological targets mdpi.commdpi.com. Studies have quantified this difference, suggesting that cis forms of MK-7 exhibit less than 1% of the biological activity of the all-trans isomer mdpi.commdpi.com. This disparity highlights the importance of analytical methods that can accurately determine the proportion of the all-trans isomer in MK-7 preparations to ensure optimal biological efficacy researchgate.netmdpi.com.

Compound List:

this compound (MK-7)

Vitamin K2

Vitamin K1

Menaquinone-4 (MK-4)

Menaquinone-6 (MK-6)

Menaquinone-9 (MK-9)

Phylloquinone

Phytomenadione

Provitamin K3

Matrix Gla Protein (MGP)

S-proteins

gamma-carboxyglutamic acid (Gla)

gamma-glutamate residues

Differentiation of cis and trans Isomers

Bioanalytical Methods for Research Sample Matrices

The accurate and sensitive quantification of this compound (MK-7) in various research sample matrices is crucial for understanding its biological roles and optimizing its production. Bioanalytical methods employed for MK-7 typically involve sophisticated chromatographic techniques coupled with sensitive detection systems. These methods are essential for analyzing complex matrices such as fermentation broths, cell culture media, tissue extracts, and biological fluids like plasma.

Fermentation Broth and Cell Culture Media Analysis

The analysis of MK-7 in fermentation broth and cell culture media often utilizes High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. These methods are designed to isolate MK-7 from a complex biological matrix, remove interfering substances, and quantify it with high precision and accuracy.

One established method for MK-7 in fermentation broth involves a thermo-acidic extraction using a mixture of sulfuric acid and ethanol. This is followed by chromatographic separation on a C8 column. The analysis is performed using isocratic elution with UV detection at 268 nm, achieving a run time of approximately 3 minutes. This method demonstrates excellent linearity over a range of 0.10–18.00 μg/mL, with a limit of quantification (LOQ) of 0.10 μg/mL and a limit of detection (LOD) of 0.03 μg/mL. Recoveries typically range from 96.0% to 108.9%, with relative standard deviations (RSD%) below 5%, indicating high precision and accuracy researchgate.netnih.govacs.org.

Another approach for fermentation broth analysis employs enzymatic hydrolysis with lipase (B570770) and an ethanol-water treatment for extraction using 2-propanol and n-hexane. Chromatographic separation is achieved on a C18 Gemini column with an isocratic mobile phase of 2-propanol:n-hexane (2:1, v/v) at a flow rate of 0.5 mL/min. UV detection is set at 248 nm. This method provides recoveries greater than 94%, with intra- and inter-day RSD values less than 2%. The LOD and LOQ are reported as 0.1 µg/mL and 0.29 µg/mL, respectively, with an analysis time of under 8 minutes nih.gov.

Table 1: Summary of Bioanalytical Methods for Fermentation Broth and Cell Culture Media

| Matrix | Extraction Method | Chromatographic Method | Detection | Wavelength (nm) | LOQ (μg/mL) | LOD (μg/mL) | Recovery (%) | RSD (%) | Analysis Time (min) | Reference(s) |

| Fermentation Broth | Thermo-acidic extraction (5% H₂SO₄ + Ethanol) | C8 column, Isocratic | UV | 268 | 0.10 | 0.03 | 96.0–108.9 | < 5 | ~3 | researchgate.netnih.govacs.org |

| Fermentation Broth | Enzymatic hydrolysis (lipase) + Ethanol-water treatment; 2-propanol:n-hexane | C18 Gemini, Isocratic | UV | 248 | 0.29 | 0.1 | > 94 | < 2 | < 8 | nih.gov |

| Fermentation Broth | n-hexane:2-propanol (2:1, v/v) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | frontiersin.org |

| Cell Culture Media | Thermo-acidic extraction (5% H₂SO₄ + Ethanol) | C8 column, Isocratic | UV | 268 | 0.10 | 0.03 | 96.0–108.9 | < 5 | ~3 | acs.org |

Tissue Extracts Analysis

While specific detailed methods for MK-7 in tissue extracts are less commonly detailed in the provided search results compared to fermentation broth or plasma, the general principles of extraction and HPLC analysis apply. Tissue samples typically require more rigorous extraction procedures to isolate MK-7 from the complex lipid and protein matrix. This may involve solvent extraction, saponification, or solid-phase extraction (SPE) to remove interfering compounds before chromatographic analysis. The detection methods would likely remain HPLC-UV or HPLC-MS/MS for enhanced sensitivity and specificity, similar to other biological matrices.

Plasma Analysis

The determination of MK-7 in human plasma is critical for pharmacokinetic and bioavailability studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and ability to quantify low concentrations of MK-7 in biological fluids.

A common approach for plasma analysis involves a single liquid-liquid extraction (LLE) step. For instance, a rapid LC-APCI-MS/MS method has been developed for MK-7 in human plasma, utilizing a single LLE extraction and a 4.5-minute analysis time. This method employs bovine serum albumin (BSA) as a surrogate matrix for standard curves and baseline subtraction. The LOQ for this method is reported as 0.500 ng/mL, with acceptable precision and accuracy according to regulatory guidelines cambridge.org.

Another LC-MS/MS method uses solid-phase extraction (SPE) for sample clean-up, followed by mass spectrometric detection in multiple reaction monitoring (MRM) mode. This technique allows for the simultaneous quantification of vitamin K1, MK-4, and MK-7. The total chromatographic run time is approximately 9 minutes, though sample pretreatment can take around 4 hours. Intra-assay CVs for MK-7 are reported between 6.0% and 7.0%, and inter-assay CVs between 7.2% and 11.1% nih.gov. A similar LC-MS/MS method with atmospheric pressure chemical ionization (APCI) for plasma analysis reported LOQs for MK-7 around 2.2 ng/mL nih.gov.

A simpler and rapid HPLC-tandem mass spectrometry method using atmospheric pressure chemical ionization (APCI) for plasma analysis has also been described. This method uses cyclohexane (B81311) for extraction and a C18 column. It reports low total coefficients of variation for MK-7 (7.0% to 11.1%) and recoveries ranging from 89.5% to 117.8% researchgate.netbevital.no.

Table 2: Summary of Bioanalytical Methods for Plasma

| Matrix | Extraction Method | Chromatographic Method | Detection | LOQ (ng/mL) | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) | Analysis Time (min) | Reference(s) |

| Plasma | Single liquid-liquid extraction (LLE) | LC-APCI-MS/MS | MS/MS | 0.500 | Not specified | Not specified | Not specified | 4.5 | cambridge.org |

| Plasma | Solid-phase extraction (SPE) | LC-MS/MS | MS/MS | ~2.2 | Not specified | 6.0–7.0 | 7.2–11.1 | ~9 | nih.gov |

| Plasma | Cyclohexane extraction | HPLC-MS/MS (APCI) | MS/MS | Not specified | 89.5–117.8 | 7.0–11.1 | 7.0–11.1 | Not specified | researchgate.netbevital.no |

| Plasma | Protein precipitation | UFLC-DAD | DAD | Not specified | Not specified | < 15% | < 10% | 10 | semanticscholar.org |

Emerging Research Directions in Menaquinol 7 Studies

Elucidation of Novel Molecular and Cellular Targets beyond Established Pathways

While MK-7's influence on vitamin K-dependent proteins (VKDPs) like osteocalcin (B1147995) and matrix Gla protein (MGP) is well-documented, recent studies are uncovering its broader impact on cellular pathways. Research indicates MK-7's potential to modulate neuroinflammation and amyloidogenesis, suggesting a role in neurodegenerative diseases nih.govmdpi.com. In human neuroblastoma cells (SK-N-BE), MK-7 treatment was associated with the downregulation of genes involved in neurodegeneration (e.g., PSEN1, BACE1) and neuroinflammation (e.g., IL-1β, IL-6), while genes with protective roles against amyloidogenesis were upregulated nih.govmdpi.com. Furthermore, MK-7 has demonstrated effects on cellular processes such as reducing reactive oxygen species (ROS) production, enhancing cellular migration, and influencing cell cycle regulation in osteogenesis frontiersin.org. Studies also suggest MK-7 can protect astrocytes from hypoxia-induced cytotoxicity by modulating mitochondrial function and inflammatory responses, potentially through the regulation of cytokines like IL-6 and TNF-α, and the protein Gas6 europeanreview.org. These findings point towards MK-7 acting on pathways independent of its canonical role in gamma-carboxylation, opening avenues for its investigation in diverse therapeutic contexts.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

The complexity of MK-7's biological actions necessitates the integration of various high-throughput 'omics' technologies to unravel its intricate mechanisms.

Transcriptomics

Transcriptomic analysis has been instrumental in understanding how MK-7 influences gene expression under different conditions. For instance, studies investigating the fermentation of Bacillus subtilis natto have used transcriptomics to identify genes modulated by environmental factors. Alkali stress (pH 8.5) in B. subtilis natto led to significant yield increases in MK-7, with transcriptomic analysis revealing enhanced utilization of carbon sources, increased glycerol (B35011) and pyruvate (B1213749) metabolism, and boosted flux through the Embden-Meyerhof pathway (EMP) and tricarboxylic acid (TCA) cycle. This also promoted the accumulation of acetyl-CoA, a precursor for the isoprene (B109036) side chain, and increased metabolic flux in the pentose (B10789219) phosphate (B84403) pathway, supporting menadione (B1676200) ring precursor accumulation frontiersin.orgnih.gov. Similarly, high oxygen supply in Bacillus natto fermentation doubled MK-7 yield, with transcriptomic data showing upregulation of MK-7 biosynthesis pathway enzymes, including the rate-limiting enzyme menD, and glycolysis pathway enzymes, alongside antioxidant defense genes researchgate.netresearchgate.net.

Metabolomics

Metabolomic profiling complements transcriptomic data by providing insights into the biochemical changes induced by MK-7. In studies examining the gut-bone axis in rats under calcium restriction, metabolomics revealed that calcium deficiency altered metabolic profiles and escalated levels of certain metabolites like isovaleric acid. MK-7 supplementation, in this context, modulated host metabolic pathways, contributing to improved bone quality mdpi.comnih.govresearchgate.net. For example, KEGG pathway enrichment analysis indicated that metabolic alterations in humerus and cecum samples of MK-7 supplemented rats belonged to amino acid and lipid metabolism pathways. Specific changes included a decrease in 169 metabolites and an increase in 125 metabolites in cecum content, and reductions in 212 metabolites with an increase in 71 metabolites in humerus samples when compared to control groups mdpi.com. Metabolomic studies have also been employed in optimizing MK-7 production, identifying bottlenecks in biosynthesis pathways for strain engineering researchgate.net.

Microbiome Analysis (e.g., Gut-Bone Axis Research in Animal Models)

The intricate relationship between the gut microbiota and host health is a growing area of MK-7 research. Studies investigating the gut-bone axis have demonstrated that MK-7 supplementation can modulate the composition of the gut microbiota, which in turn influences bone accrual and quality mdpi.comnih.govresearchgate.netnih.gov. For instance, calcium deficiency altered microbiome richness and composition, with MK-7 supplementation partially restoring these parameters mdpi.comnih.govresearchgate.net. The gut microbiota's role in vitamin K metabolism itself is also being explored, with evidence suggesting that gut bacteria can synthesize menaquinones and that dietary vitamin K can be remodeled by the gut microbiota mdpi.comnih.govmdpi.com. Emerging research also links microbial menaquinol (B15198786) biosynthesis to chemoprotection, with increased menaquinol biosynthesis genes observed in patients undergoing chemotherapy, and menaquinol levels associated with reduced peripheral sensory neuropathy asm.org.

Development of Advanced Bioproduction Systems and Novel Microorganisms

Optimizing the production of MK-7 is crucial for its widespread availability and affordability. Research is focusing on enhancing fermentation yields through various strategies, including the use of advanced bioreactor designs and genetic engineering.

Fermentation Optimization: Liquid-state fermentation (LSF) and solid-state fermentation (SSF) are primary methods, with SSF showing potential for higher productivity mdpi.com. Biofilm reactors have emerged as a promising technology to overcome challenges associated with high aeration and agitation rates in traditional suspended-cell bioreactors, with Bacillus subtilis natto showing robust extracellular MK-7 secretion in these systems mdpi.comfrontiersin.org. Optimization of fermentation media composition, growth conditions, and the use of nanomaterials (e.g., iron oxide nanoparticles for cell immobilization) are also being explored to boost MK-7 yield mdpi.comfrontiersin.org.

Novel Microorganisms and Genetic Engineering: While Bacillus subtilis remains a key host, research is exploring other strains, such as Bacillus velezensis ND, for MK-7 production, achieving significant yields through optimized fermentation processes nih.govresearchgate.net. Genetic engineering approaches, including the overexpression of key enzymes in the MK-7 synthesis pathway (e.g., menA, dxs, dxr, idi) and the manipulation of central carbon metabolism and cofactor regeneration pathways (e.g., using NADH kinase), have led to substantial increases in MK-7 production, with some engineered strains achieving yields over 50 mg/L researchgate.netfrontiersin.orgcas.cnnih.gov. CRISPR-Cas9 technology is also being investigated for precise gene editing to further enhance MK-7 biosynthesis frontiersin.org.

Mechanistic Studies in Ex Vivo and Diverse In Vitro Model Systems

In vitro and ex vivo models are essential for dissecting the molecular and cellular mechanisms of MK-7 action.

Osteoblast and Bone Cell Models: Studies using osteoblastic MC3T3-E1 cells have shown that MK-7 can induce the expression of osteoblast-specific genes like osteocalcin, osteoprotegerin, and BMP2, and activate signaling pathways such as Smad1 oatext.comnih.govmdpi.com. MK-7 has also been shown to stimulate osteoblastic bone formation by increasing protein synthesis and activating γ-carboxylase, while suppressing osteoclastic bone resorption by inhibiting NF-κB signaling pathways oatext.commdpi.com. Ex vivo studies on rat femoral tissues have demonstrated MK-7's anabolic effect on bone calcification oatext.com.

Neuroblastoma and Astrocytes Models: In neuroblastoma cell lines, MK-7 has been investigated for its role in neuroprotection, showing potential to downregulate genes associated with neurodegeneration and neuroinflammation nih.govmdpi.comajol.info. In hypoxic astrocyte models, MK-7 has demonstrated protective effects by attenuating inflammatory responses, reducing pro-inflammatory cytokines, and potentially improving mitochondrial function and cellular viability europeanreview.org.

Other Cellular Models: Research is also exploring MK-7's role in other cellular contexts, such as its impact on stem cell differentiation. For instance, MK-7 supplementation has been shown to promote osteogenic differentiation in pluripotent stem cell-derived mesenchymal stem cells, potentially through non-canonical functions frontiersin.org.

These emerging research directions underscore the dynamic and expanding understanding of Menaquinol-7's multifaceted biological activities, promising new insights into its therapeutic potential across a range of health conditions.

Q & A

Q. How should conflicting data on this compound’s role in NAFLD progression be systematically reviewed?

- Methodological Answer : Conduct a PRISMA-compliant systematic review with meta-analysis. Stratify studies by model (human/rodent), dosage, and outcome measures (e.g., liver histology scores). Assess bias using ROBINS-I tool and explore heterogeneity via subgroup analysis .

Methodological Notes

- Data Presentation : Include raw datasets as supplementary materials, adhering to FAIR principles. Use SI units and reference standards (e.g., NIST-certified this compound) .

- Literature Review : Prioritize primary sources from PubMed/MEDLINE and Web of Science. Use Boolean search terms (e.g., "this compound AND biosynthesis NOT commercial") and screen abstracts for relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.